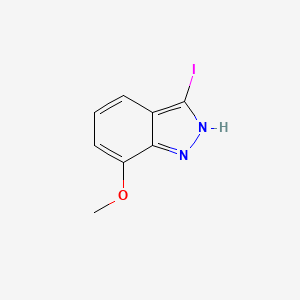

3-Iodo-7-methoxy-1H-indazole

Descripción

Significance of Nitrogen-Containing Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of synthetic and medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. mdpi.comfrontiersin.orgopenmedicinalchemistryjournal.comnih.gov These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in nature, found in essential biomolecules such as the nucleic acids (DNA and RNA), vitamins, and alkaloids. openmedicinalchemistryjournal.comnih.govijsrtjournal.com Their widespread presence in pharmaceuticals is a testament to their versatile chemical properties and their ability to interact with biological targets. In fact, it is estimated that approximately 60% of FDA-approved drugs contain a nitrogen heterocycle in their structure. mdpi.com

The significance of these compounds stems from several key features. The presence of nitrogen atoms introduces basicity and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to enzymes and receptors. nih.gov Furthermore, the lone pair of electrons on the nitrogen atom can participate in aromatic systems, contributing to the stability and electronic properties of the molecule. openmedicinalchemistryjournal.com This rich chemical diversity allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. openmedicinalchemistryjournal.comtaylorfrancis.com

Nitrogen-containing heterocycles exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comfrontiersin.org Their structural motifs are found in drugs treating a wide range of diseases, from infections to central nervous system disorders. nih.govbenthamdirect.com The continuous exploration of new synthetic methodologies to create novel nitrogen-containing heterocyclic structures remains a major focus of chemical research, driven by the demand for new therapeutic agents with improved efficacy and safety profiles. frontiersin.org

Overview of Indazole as a Privileged Scaffold in Drug Discovery

Among the myriad of nitrogen-containing heterocycles, the indazole scaffold has emerged as a "privileged structure" in drug discovery. taylorfrancis.compharmablock.comsamipubco.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. samipubco.com The indazole core, a bicyclic system consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, possesses a unique combination of structural and electronic features that contribute to its versatility. samipubco.comnih.gov

The indazole nucleus is considered a bioisostere of other important heterocyclic systems like indole (B1671886) and phenol. taylorfrancis.compharmablock.com This means that it can often replace these groups in a drug molecule while maintaining or even improving its biological activity. Compared to phenol, indazole-containing compounds tend to be more lipophilic and less susceptible to metabolic degradation. taylorfrancis.com

The therapeutic potential of indazole derivatives is vast, with compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, anti-HIV, and antiarrhythmic properties. beilstein-journals.orgnih.govnih.gov Several indazole-based drugs have reached the market, underscoring the clinical success of this scaffold. Notable examples include:

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma. samipubco.comnih.gov

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancer. nih.govnih.gov

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties. nih.gov

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. nih.gov

The ability of the indazole scaffold to serve as a key pharmacophore in such a diverse range of drugs highlights its importance and continued relevance in medicinal chemistry research. samipubco.compnrjournal.com

Isomeric and Tautomeric Considerations of the Indazole Nucleus

The indazole ring system can exist in different isomeric and tautomeric forms, which significantly influences its chemical reactivity, physical properties, and biological activity. nih.gov

The most common and thermodynamically stable tautomer of indazole is 1H-indazole. nih.govbeilstein-journals.orgbeilstein-journals.orgchemicalbook.com In this form, the hydrogen atom is attached to the nitrogen atom at position 1 of the pyrazole ring. beilstein-journals.orgchemicalbook.com The greater stability of the 1H-tautomer is attributed to its benzenoid character, which imparts a higher degree of aromaticity compared to the 2H-tautomer. beilstein-journals.orgrsc.org Computational studies have shown that 1H-indazole is more stable than 2H-indazole by approximately 3.6 to 4.1 kcal/mol. chemicalbook.comrsc.org This energy difference ensures that the 1H-form is the predominant tautomer in both the solid state and in solution. thieme-connect.de

The 2H-indazole tautomer, where the hydrogen atom is located on the nitrogen at position 2, is less stable than the 1H-form and possesses a quinonoid structure. beilstein-journals.orgresearchgate.net While less prevalent, 2H-indazole derivatives are also of significant interest in medicinal chemistry, and their synthesis is an active area of research. beilstein-journals.orgresearchgate.net It has been noted that 2H-indazole derivatives can act as stronger bases than their 1H-counterparts. chemicalbook.com

The 3H-indazole tautomer is generally not favored and is rarely encountered. chemicalbook.comthieme-connect.de Its existence is typically limited to substituted derivatives. thieme-connect.de The tautomeric equilibrium between the 1H and 2H forms is a critical consideration in the synthesis of substituted indazoles, as reactions can often lead to a mixture of N1- and N2-alkylated products depending on the reaction conditions. beilstein-journals.org

Structure

3D Structure

Propiedades

IUPAC Name |

3-iodo-7-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMLCUJEOMSFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(NN=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630240 | |

| Record name | 3-Iodo-7-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351210-07-6 | |

| Record name | 3-Iodo-7-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Patterns and Advanced Functionalization of 3 Iodo 7 Methoxy 1h Indazole Derivatives

Cross-Coupling Reactions of 3-Iodoindazoles

The 3-iodo-7-methoxy-1H-indazole scaffold is a valuable building block in medicinal chemistry and materials science, largely due to the reactivity of the carbon-iodine bond at the C-3 position. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents and the construction of complex molecular architectures. These transformations, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, provide efficient and versatile methods for C-C bond formation.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp2-hybridized carbon atoms. nih.gov It involves the coupling of an organoboron compound, typically a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. For 3-iodoindazoles, this reaction provides a direct route to 3-aryl and 3-heteroaryl indazole derivatives, which are prevalent motifs in many biologically active molecules. nih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. durham.ac.uk

The Suzuki-Miyaura coupling of 3-iodoindazoles demonstrates broad substrate scope with respect to the boronic acid partner. The reaction is compatible with a diverse range of both aryl and heteroaryl boronic acids. This includes boronic acids bearing either electron-donating groups (like methoxy) or electron-withdrawing groups. nih.gov The versatility allows for the synthesis of a wide library of 3-substituted indazoles. For instance, various 3-bromoindazoles have been successfully coupled with different aryl and heteroaryl boronic acids, yielding the desired products in good to excellent yields. nih.govresearchgate.net This flexibility is crucial for tuning the electronic and steric properties of the final molecule. The reaction's success with heteroaryl boronic acids, such as those derived from pyrrole (B145914) and thiazole, further expands its synthetic utility. researchgate.net

The outcome of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, and base. A commonly employed and effective catalyst for the coupling of 3-iodoindazoles is Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4. thieme-connect.de This catalyst, often used in concentrations of 2-5 mol%, has proven effective in achieving high conversion rates. thieme-connect.demdpi.com Other palladium sources like Palladium(II) acetate (B1210297) (Pd(OAc)2) are also utilized. odinity.com

The base plays a critical role in the catalytic cycle, primarily in the transmetalation step. A screening of various bases has shown that inorganic bases are generally effective. Sodium carbonate (Na2CO3) is frequently cited as a highly effective base, leading to excellent yields. thieme-connect.deresearchgate.net Other bases such as cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) have also been used successfully, sometimes being essential for reactions with less reactive substrates. researchgate.netodinity.com The choice of base can be crucial, with Na2CO3 often providing a clean reaction and preventing side reactions like the cleavage of protecting groups. thieme-connect.de

Table 1: Representative Catalyst and Base Systems for Suzuki-Miyaura Coupling of Iodo/Bromoindazoles

| Catalyst | Base | Solvent System | Typical Yield | Reference |

| Pd(PPh3)4 | Na2CO3 | DME/H2O | Good to Excellent | thieme-connect.de |

| Pd(PPh3)4 | Cs2CO3 | 1,4-dioxane/EtOH/H2O | Good | researchgate.net |

| Pd(OAc)2 | K2CO3 | THF/H2O | Good | odinity.com |

| PdCl2(PPh3)2 | K2CO3 | DMF | Moderate to Good | nih.gov |

The application of microwave irradiation has become a valuable tool for accelerating organic reactions, and the Suzuki-Miyaura coupling is no exception. Microwave-assisted heating can dramatically reduce reaction times from hours to minutes while often improving product yields and purity. durham.ac.uk For 3-iodoindazoles, microwave irradiation has been successfully employed to facilitate C-3 vinylation and arylation. mdpi.com Reactions are typically performed in sealed vessels, allowing for temperatures to exceed the solvent's boiling point, thereby increasing reaction rates. nih.gov For example, the coupling of a 3-iodoindazole with a vinyl boronate ester was achieved in good yield at 180°C using microwave heating. mdpi.com This technique is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. durham.ac.ukresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours to Days | Minutes | durham.ac.ukmdpi.com |

| Temperature | Reflux | Up to 180°C (sealed vessel) | mdpi.com |

| Yield | Variable, can be lower | Often improved | durham.ac.uk |

| Application | Standard synthesis | High-throughput synthesis, rapid optimization | durham.ac.ukresearchgate.net |

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira reaction is a highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base like triethylamine (B128534) (Et3N). thieme-connect.deresearchgate.net For this compound, the Sonogashira coupling provides a direct and efficient route to synthesize 3-alkynylindazoles.

The reactivity of the halide in Sonogashira couplings follows the general trend I > Br > Cl, making 3-iodoindazoles excellent substrates for this transformation. wikipedia.org The reaction proceeds smoothly under mild conditions, often at room temperature, and demonstrates high selectivity for the iodo-substituted position. thieme-connect.deresearchgate.net This methodology has been used to introduce a variety of terminal alkynes onto the indazole core, serving as a flexible strategy for creating precursors to important pharmaceutical targets like 2-aza tryptamines. researchgate.net It is noted that protection of the indazole N-H group is sometimes necessary to prevent side reactions and achieve high yields. researchgate.net

Heck Reactions for Alkenylation

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is a cornerstone of organic synthesis for the vinylation of aryl and heteroaryl systems. mdpi.com In the context of this compound, the Heck reaction facilitates the introduction of vinyl groups at the C-3 position, leading to 3-alkenyl indazoles.

The reaction is typically carried out using a palladium catalyst, such as Pd(OAc)2, a phosphine (B1218219) ligand, and a base. researchgate.netbeilstein-journals.org While effective, the Heck reaction with N-H containing heterocycles like indazole can sometimes be less efficient than Suzuki or Sonogashira couplings, as protection of the N-H group may be required to avoid unwanted side products. researchgate.net Despite this, the Heck reaction remains a valuable tool for creating 3-indazolylpropenoates from 3-iodoindazoles and acrylates, which are key intermediates for further synthetic manipulations. researchgate.net The development of mechanochemical methods, such as ball-milling, has shown promise in improving the efficiency and selectivity of Heck reactions with bromoindazoles, potentially offering a more sustainable approach. beilstein-journals.org

Other C-H Functionalization Strategies

Beyond the more common cross-coupling reactions, a variety of other C-H functionalization strategies have been developed to further diversify the substitution patterns on the indazole nucleus. These methods allow for the introduction of a wide range of functional groups, each imparting unique electronic and steric properties to the molecule.

Acylation and Formylation

The introduction of acyl and formyl groups into the indazole nucleus provides valuable synthetic handles for further transformations. A general and efficient method for the preparation of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles in a mildly acidic environment. researchgate.net This reaction proceeds through the formation of an oxime intermediate, followed by ring opening and subsequent cyclization to yield the desired aldehyde. researchgate.net While this method has been applied to a variety of substituted indoles, specific application to 3-iodo-7-methoxy-1H-indole to generate the corresponding indazole-3-carboxaldehyde has not been explicitly reported.

Direct C-H acylation of the this compound core is not well-documented. General N-acylation of indoles using thioesters as the acyl source has been reported, but this does not represent a C-H functionalization of the indazole ring system. rsc.org

Nitration and Amination

The nitration of indazole derivatives can be a challenging transformation due to the potential for multiple reactive sites and the sensitivity of the indazole ring to harsh acidic conditions. However, the synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has been reported, indicating that the C-3 position is susceptible to nitration. researchgate.net This suggests that under carefully controlled conditions, the C-3 position of this compound could potentially undergo nitration, though this has not been specifically demonstrated.

There is currently a lack of information in the scientific literature regarding the direct C-H amination of this compound.

Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful method for the regioselective functionalization of various heterocycles, including indazoles. nih.gov This reaction typically employs an iridium catalyst in the presence of a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting boronate esters are versatile intermediates that can be used in a wide range of subsequent cross-coupling reactions. nih.gov The regioselectivity of the borylation is often governed by steric factors, with the reaction favoring the less hindered positions. For 1H-indazoles, the C-3 position is a common site for borylation. nih.gov While this methodology has been applied to a range of substituted indazoles, its specific application to this compound has not been detailed.

Mechanistic Investigations of Indazole Functionalization Reactions

The functionalization of the indazole scaffold, a key component in many pharmacologically active compounds, is an area of intense research. Understanding the underlying reaction mechanisms is crucial for the development of novel synthetic methodologies and for optimizing existing ones. For derivatives such as this compound, the interplay of the electron-donating methoxy (B1213986) group and the versatile iodo-substituent at the C3-position opens up a variety of reaction pathways. Mechanistic studies, including computational and experimental approaches, have shed light on the intricacies of these transformations, with radical and single electron transfer (SET) processes emerging as significant pathways.

Radical Chain Mechanisms

Radical chain mechanisms are fundamental in a variety of organic transformations and have been implicated in the functionalization of the indazole nucleus. These reactions typically proceed through a sequence of initiation, propagation, and termination steps. While direct mechanistic studies on this compound are not extensively documented, the reactivity of the broader indazole class provides a strong basis for understanding its likely behavior.

One of the classic examples of radical functionalization at the C3-position of indazoles is the Minisci reaction, which is used for alkylation. mdpi.com This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated, electron-deficient indazole ring. The presence of the electron-donating 7-methoxy group in this compound would likely influence the electron density of the heterocyclic system, potentially modulating the reactivity in such transformations.

More specific examples of radical processes on the indazole core include C3-nitration. For instance, the radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO ( (2,2,6,6-tetramethylpiperidin-1-yl)oxy) and oxygen. Plausible mechanisms, supported by control experiments and quantum chemical calculations, have been proposed for these reactions. chim.it

The general steps in a hypothetical radical chain functionalization at a C-H bond of a 7-methoxy-1H-indazole derivative could be envisioned as follows:

Initiation: Formation of a radical species from an initiator, often induced by heat or light.

Propagation:

The initiator radical abstracts a hydrogen atom from a substrate to generate a carbon-centered radical. In the context of indazoles, this could be abstraction from an alkyl source to be added to the indazole.

The resulting radical adds to the C3-position of the this compound. The iodine atom at the C3-position makes this position less likely for direct C-H activation, but in reactions where the iodo group is replaced, a radical addition-elimination pathway could be operative.

Termination: Combination of two radical species to form a stable, non-radical product.

It is important to note that the 3-iodo substituent is a versatile functional group often used in cross-coupling reactions rather than being a site for direct C-H functionalization. researchgate.net However, the principles of radical chain reactions are crucial for understanding potential side reactions or for designing novel transformations where the indazole ring participates in radical processes.

Table 1: Key Features of Proposed Radical Chain Mechanisms in Indazole Functionalization

| Step | Description | Potential Role of this compound |

| Initiation | Generation of initial radical species. | The compound itself is unlikely to be a radical initiator. |

| Propagation | The radical chain is carried forward. | The indazole nucleus can act as a radical acceptor. |

| Termination | Radicals are consumed. | Formation of byproducts. |

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is another fundamental mechanistic pathway that generates radical intermediates. In SET processes, an electron is transferred from one molecule to another, creating a radical cation and a radical anion. This pathway is particularly relevant in photoredox catalysis and in reactions involving transition metals or specific oxidizing/reducing agents.

Mechanistic studies on the synthesis of 1H-indazoles have pointed towards SET pathways. For example, a silver(I)-mediated intramolecular oxidative C-H amination is suggested to proceed via a SET from the substrate to the silver(I) oxidant, generating a nitrogen-centered radical. nih.gov While this is a synthetic route to the indazole core itself, it highlights the accessibility of radical intermediates from indazole precursors via SET.

The functionalization of complex indole (B1671886) derivatives, which share structural similarities with indazoles, has also been shown to involve SET. Photoinduced one-electron transfer from a tetramethoxyindolo[3,2-b]indole derivative to a halogenated solvent leads to the formation of a stable radical cation. acs.org This suggests that the electron-rich 7-methoxy-1H-indazole ring system could also be susceptible to oxidation via a SET mechanism under appropriate photochemical or electrochemical conditions.

A hypothetical SET-mediated functionalization of this compound could involve the following steps:

Electron Transfer: An electron is transferred from the electron-rich indazole ring (facilitated by the 7-methoxy group) to a suitable acceptor (e.g., an excited-state photocatalyst or a metal catalyst), forming an indazole radical cation. Alternatively, an electron could be transferred to the this compound, leading to a radical anion which could then fragment.

Radical Reaction: The resulting indazole radical cation could then undergo various reactions, such as deprotonation followed by radical-radical coupling or reaction with a nucleophile.

Catalyst Regeneration: In a catalytic cycle, the catalyst would be regenerated to its initial oxidation state.

The presence of the methoxy group at the 7-position would lower the oxidation potential of the indazole ring, making it a better electron donor and thus more amenable to oxidative SET processes. Conversely, the iodo group at the C3 position can also participate in SET processes, potentially acting as an electron acceptor or a leaving group after a radical addition.

Table 2: Comparison of Radical Chain and SET Mechanisms in Indazole Functionalization

| Feature | Radical Chain Mechanism | Single Electron Transfer (SET) Mechanism |

| Initiation | Typically requires an external radical initiator (thermal or photochemical). | Involves electron transfer between molecules, often mediated by light or a redox-active species. |

| Key Intermediate | Neutral radical species. | Radical cations and/or radical anions. |

| Applicability | Common in reactions like Minisci alkylation and some halogenations. | Prevalent in photoredox catalysis and reactions with certain metals or oxidants/reductants. |

| Influence of Substituents | Electron-donating/withdrawing groups affect the reactivity of the aromatic system towards radical addition. | Electron-donating groups (like 7-methoxy) can facilitate oxidative SET by lowering the oxidation potential. |

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables as per the user's instructions. Generating such an article would require access to proprietary data or would be based on speculation, which would compromise the scientific accuracy of the response.

Advanced Spectroscopic Characterization and Structural Elucidation

Solid-State Characterization Techniques

Solid-state analytical methods are indispensable for understanding the macroscopic and microscopic properties of a crystalline compound like 3-Iodo-7-methoxy-1H-indazole. These techniques probe the arrangement of atoms in the crystal lattice and the elemental makeup of the material.

The process involves mounting a suitable crystal on a diffractometer, where it is irradiated with a monochromatic X-ray beam. The resulting diffraction data are used to solve and refine the crystal structure. While specific crystallographic data for this compound is not widely published, analysis of closely related heterocyclic compounds, such as substituted indazoles and pyrazoles, illustrates the type of detailed information that can be obtained. mdpi.comresearchgate.netmdpi.com For instance, XRD analysis of a related compound like 4-Iodo-1H-pyrazole reveals its crystal system, space group, and unit cell dimensions, as well as the hydrogen-bonding networks that dictate its supramolecular structure. mdpi.com

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Related Heterocyclic Compound (4-Iodo-1H-pyrazole) mdpi.com

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Cmme |

| a (Å) | 15.341(3) |

| b (Å) | 13.911(3) |

| c (Å) | 3.8730(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 826.9(3) |

| Z (molecules per unit cell) | 4 |

| Radiation type | Mo-Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 172 |

Note: This data is for a structurally related compound and serves to illustrate the typical output of an XRD analysis.

Scanning Electron Microscopy (SEM) combined with Energy Dispersive X-ray Analysis (EDAX or EDX) is a powerful combination of techniques for characterizing the morphology and elemental composition of a material. qa-group.comoxinst.com SEM provides high-resolution images of a sample's surface topography, while EDAX identifies the elements present and their relative abundance. researchgate.netwikipedia.org

In this method, a focused beam of electrons scans the surface of the sample. The interactions between the electron beam and the sample's atoms generate various signals, including secondary electrons for imaging and characteristic X-rays for elemental analysis. thermofisher.com Each element emits X-rays with a unique energy signature, allowing the EDAX detector to generate a spectrum that identifies the elemental makeup of the analyzed area. wikipedia.orgmyscope.training

For a sample of this compound, SEM would reveal the particle shape, size distribution, and surface texture of the crystalline powder. The accompanying EDAX analysis would be expected to confirm the presence of carbon (C), nitrogen (N), oxygen (O), and iodine (I), consistent with its molecular formula. This provides a qualitative and quantitative confirmation of the compound's elemental composition. thermofisher.com

Table 2: Theoretical Elemental Composition of this compound (C₈H₇IN₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Weight Percent (%) |

| Carbon | C | 12.01 | 35.06 |

| Hydrogen | H | 1.01 | 2.57 |

| Iodine | I | 126.90 | 46.30 |

| Nitrogen | N | 14.01 | 10.22 |

| Oxygen | O | 16.00 | 5.84 |

Note: This table represents the theoretical elemental composition calculated from the molecular formula, which would be confirmed experimentally by EDAX.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique that detects and characterizes chemical species with one or more unpaired electrons. stjohnscollege.edu.inbhu.ac.in Such species, known as paramagnetic substances, include free radicals, radical ions, and many transition metal complexes. du.ac.in The technique is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons rather than atomic nuclei. bhu.ac.in

In its stable, ground-state form, this compound is a diamagnetic molecule, meaning all its electrons are paired. Consequently, the pure compound is ESR-silent and would not produce a signal in an ESR spectrometer. bhu.ac.innih.gov

The utility of ESR in the context of this compound would arise in specific circumstances where a paramagnetic species is generated. For example, ESR could be used to:

Detect and identify short-lived radical intermediates if the molecule participates in a reaction pathway involving single-electron transfer steps. stjohnscollege.edu.in

Study the compound if it were intentionally modified with a stable paramagnetic "spin label," such as a nitroxyl (B88944) radical. du.ac.in

Characterize the electronic environment if the compound were to form a complex with a paramagnetic metal ion.

Therefore, while ESR is not a standard characterization technique for the stable molecule itself, it serves as a powerful tool for investigating its potential reactive intermediates and interactions within paramagnetic systems. nih.gov

Computational Chemistry and Theoretical Modeling of Indazole Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate various molecular properties and descriptors for indazole derivatives, offering deep insights into their behavior. nih.gov DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G, to optimize molecular geometries and predict electronic properties. nih.govaimspress.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. ripublication.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting a higher reactivity towards electrophiles. nih.gov

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. wuxiapptec.com

The distribution of HOMO and LUMO densities across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.net For indazole derivatives, studies show that the HOMO and LUMO distributions can span almost the entire molecule. nih.gov The introduction of different substituents can alter the energy and spatial distribution of these orbitals, thereby tuning the molecule's reactivity. For instance, in some push-pull purine systems, which share heterocyclic similarities, the HOMO is centered on the purine ring while the LUMO is centered on a substituent, affecting the charge-transfer characteristics. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for Sample Indazole Derivatives (Note: This data is representative of 3-carboxamide indazole derivatives and serves to illustrate the typical values obtained from DFT calculations.) nih.gov

| Compound ID | HOMO (eV) | LUMO (eV) |

| Derivative 8a | -6.653 | -1.714 |

| Derivative 8c | -6.830 | -1.741 |

| Derivative 8s | -6.748 | -1.687 |

| Derivative 8u | -6.204 | -1.578 |

| Derivative 8x | -6.231 | -1.605 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Δℰ = ELUMO – EHOMO), is a critical parameter for predicting molecular reactivity and stability. nih.govwuxiapptec.com

Reactivity: A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive. researchgate.net Molecules with a lower Δℰ are generally considered more reactive. wuxiapptec.com

Stability: Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is needed for electronic excitation. nih.govripublication.com

Studies on various indazole derivatives have shown that the energy gap can be modulated by altering substituents on the indazole core. nih.govresearchgate.netresearchgate.net For example, DFT calculations on a series of 3-carboxamide indazoles revealed that compounds 8a, 8c, and 8s had the largest energy gaps, suggesting higher stability. nih.govrsc.org

Global reactivity descriptors such as chemical hardness (η) and softness (S) are derived from the HOMO and LUMO energies and provide further insight into a molecule's stability and reactivity. dergipark.org.tr

Chemical Hardness (η): Defined as η ≈ (ELUMO - EHOMO) / 2, hardness measures the resistance of a molecule to change its electron distribution or charge transfer. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness measures the ease of charge transfer. A "soft" molecule has a small energy gap and is more reactive. dergipark.org.tr

These parameters are useful for comparing the reactivity of different derivatives within a series. A compound with a high hardness value is less likely to interact with other molecules, while a compound with high softness is more likely to do so. dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. chemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. researchgate.netresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are the most likely sites for a nucleophilic attack. researchgate.net

Green Regions: Represent areas with neutral or near-zero potential. nih.gov

MEP analysis provides a visual representation of a molecule's shape, size, and charge distribution, offering insights into how it might interact with biological receptors or other reactants. chemrxiv.orgresearchgate.net For indazole derivatives, the MEP map can highlight the electron-rich nitrogen atoms and electron-deficient regions, guiding predictions of intermolecular interactions. nih.gov

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving indazole derivatives. By modeling reactants, transition states, and products, researchers can map out the entire reaction pathway and calculate key energetic parameters. acs.org This approach can be used to:

Predict the regioselectivity of reactions, such as N-alkylation, by determining the most stable product isomer. acs.org

Calculate activation energies to understand reaction kinetics and predict the most favorable reaction pathway.

Investigate the role of catalysts and solvents in a reaction.

Support proposed mechanisms for complex transformations, such as photocatalytic C-H amination or cyclization reactions. acs.orgacs.org

For instance, theoretical studies can help explain why N-alkylation of 1H-indazole often yields a mixture of N-1 and N-2 isomers and predict which might be the thermodynamically more stable product. acs.orgnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.govsciforum.net

In the context of 3-Iodo-7-methoxy-1H-indazole and its analogs, docking simulations can:

Identify potential protein targets by screening against various receptors.

Predict the binding energy, which is an estimate of the binding affinity. A more negative binding energy generally indicates a stronger interaction.

Visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the indazole derivative and the amino acid residues in the protein's active site. researchgate.net

Studies on various indazole derivatives have demonstrated their potential to bind to numerous important biological targets, including protein kinases, enzymes, and receptors. mdpi.comnih.gov For example, a series of 3-carboxamide indazoles were docked against a renal cancer-related protein (PDB: 6FEW), with some derivatives showing high binding energies, suggesting potent activity. nih.govrsc.org Similarly, other indazole derivatives have been evaluated as potential inhibitors of the aromatase enzyme, a target in breast cancer treatment.

| Compound ID | Binding Energy (kcal/mol) |

| Derivative 5f | -8.0 |

| Derivative 5g | -7.7 |

| Derivative 5n | -7.7 |

| Derivative 5a | -7.5 |

| Derivative 5c | -7.4 |

Prediction of Ligand-Protein Binding Affinities and Interactions

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. This method evaluates various factors, including hydrophobic, steric, and electrostatic interactions, to calculate the binding free energy of the protein-ligand complex. For indazole derivatives, docking studies have been instrumental in understanding their potential as inhibitors for various enzymes.

For instance, in studies involving indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy, molecular docking simulations have shown good binding efficiency for potent compounds within the protein's active site. researchgate.netnih.gov Similarly, research on 1H-indazole analogs as potential anti-inflammatory agents targeting the Cyclooxygenase-2 (COX-2) enzyme revealed significant binding results, with calculated binding energies indicating strong affinity. researchgate.net These computational predictions of binding affinity help in prioritizing which derivatives, such as this compound, might be most effective for further experimental testing.

Identification of Key Residues in Binding Sites

A crucial outcome of molecular docking and modeling is the identification of specific amino acid residues that are essential for ligand binding. Understanding these interactions at the molecular level is vital for structure-based drug design.

Computational studies on indazole derivatives have successfully identified key residues in the binding sites of several target proteins.

Glycogen Synthase Kinase-3β (GSK-3β) : Docking studies illustrated that residues such as Val135, Gln185, Arg141, and Asp200 are essential for the interaction between the receptor's active site and 5-substituted indazole ligands. researchgate.net

Neuraminidase (NA) Receptor : For indolyl thioacetamide analogs, key interactions were observed with residues like ARG118, ASP151, GLU119, TRP179, and ARG293, which are critical for the catalytic activity of the enzyme. semanticscholar.org

These findings provide a detailed map of the binding pocket, allowing chemists to design derivatives with modified functional groups that can form stronger or more specific interactions with these key residues, thus enhancing potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of novel molecules and guide the design of more potent analogs. semanticscholar.org

2D-QSAR Modeling

Two-dimensional QSAR (2D-QSAR) models use descriptors derived from the 2D representation of molecules, such as topological indices, molecular weight, and counts of specific atom types. These models are often developed using statistical methods like multilinear regression (MLR). semanticscholar.org

Studies on indazole estrogens have utilized the 2D-QSAR approach to understand the structural requirements for selectivity towards the beta-estrogenic receptor. nih.gov The analysis suggested that substitutions at the 3rd position of the indazole nucleus are decisive for this selectivity. nih.gov In other research, 2D-QSAR models for 1H-Pyrazole derivatives as EGFR inhibitors showed high statistical reliability, satisfying universal benchmarks for a robust model. researchgate.net

3D-QSAR Modeling

Three-dimensional QSAR (3D-QSAR) extends the analysis by considering the 3D structure of molecules and their conformational flexibility. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. researchgate.netmdpi.com

For a series of indazole derivatives targeting HIF-1α, both Field and Gaussian-based 3D-QSAR studies were performed. researchgate.netnih.gov The resulting steric and electrostatic contour maps provided a structural framework for designing new, more potent inhibitors. researchgate.netnih.gov These models demonstrated excellent predictive ability, as indicated by their high statistical measures. researchgate.net

| Target | QSAR Model | r² (Coefficient of Determination) | q² (Cross-validated r²) | Reference |

|---|---|---|---|---|

| DPP IV | 3D-QSAR | 0.9468 | 0.7173 | researchgate.net |

| PTP1B | 3D-QSAR | 0.9718 | 0.8190 | researchgate.net |

| FXR | CoMFA | 0.9600 | 0.6640 | mdpi.com |

| FXR | CoMSIA | 0.9690 | 0.7060 | mdpi.com |

Molecular Dynamics (MD) Simulations for Ligand Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug design, MD simulations provide detailed information on the stability of a ligand within the protein's binding pocket and the conformational changes that may occur upon binding. nih.gov

For indazole derivatives, MD simulations have been employed to validate docking results and assess the stability of the ligand-protein complex. A simulation of the most potent indazole derivative targeting HIF-1α showed that the compound was quite stable in the active site of the protein. researchgate.netnih.gov In another study on 1H-indazole analogs as anti-inflammatory agents, MD simulation results indicated that the lead compound was relatively stable in the active site of the COX-2 enzyme. researchgate.net These simulations confirm that the binding pose predicted by docking is maintained over time, reinforcing the credibility of the proposed binding mode.

Computational ADMET Profiling

Before a compound can become a viable drug, it must possess acceptable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational ADMET profiling uses in silico models to predict these properties based on a molecule's structure, allowing for the early identification of candidates with potential liabilities. healthinformaticsjournal.com

Web-based tools and software like AdmetSAR can predict a wide range of ADMET characteristics. healthinformaticsjournal.com This includes:

Absorption : Predicting properties like human intestinal absorption and blood-brain barrier penetration.

Distribution : Estimating how a compound distributes throughout the body.

Metabolism : Predicting interactions with cytochrome P450 enzymes.

Excretion : Forecasting the routes by which the compound is eliminated.

Toxicity : Assessing potential risks such as mutagenicity (AMES test) and carcinogenicity. healthinformaticsjournal.com

For various heterocyclic compounds, including derivatives of indole (B1671886) and pyrazole (B372694), computational ADMET predictions have been used to ensure compliance with drug-likeness rules and to identify candidates with promising and safe profiles. semanticscholar.orgresearchgate.netiaps.org.in This early-stage screening helps to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.

| Compound Name |

|---|

| This compound |

| Valine |

| Glutamine |

| Arginine |

| Aspartic acid |

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structural information of biological targets to guide the discovery and optimization of new drug candidates. This rational design process aims to identify and refine molecules that can bind to a specific target, such as a protein or enzyme, with high affinity and selectivity, thereby modulating its biological function. For the indazole class of compounds, SBDD has been instrumental in developing potent and selective inhibitors for various therapeutic targets, particularly in oncology. nih.govacs.org Computational tools, including molecular docking and dynamic simulations, are employed to predict the binding modes and affinities of ligands, allowing chemists to prioritize the synthesis of compounds with the highest potential for desired biological activity. biotech-asia.org The indazole scaffold, recognized as a privileged structure in medicinal chemistry, serves as a versatile template for these design strategies. nih.govnih.gov

Fragment-Led de Novo Design

Fragment-Led de Novo Design is a powerful SBDD strategy that begins with identifying small, low-molecular-weight chemical fragments that bind weakly but efficiently to the target protein. These initial hits are then grown, linked, or optimized computationally to generate more potent, lead-like molecules. This approach allows for the exploration of novel chemical space and the creation of unique pharmacophores.

A notable application of this technique was in the discovery of a novel series of 1H-indazole-based inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of kinases implicated in cancer. nih.govnih.gov The process began by using the de novo design program SPROUT to identify a small fragment, 6-phenylindole, predicted to bind to the ATP-binding site of FGFR1. nih.gov

Computational docking models then guided the optimization of this initial fragment. A key modification was the substitution of the indole core with an indazole scaffold. This change was predicted to enable a crucial hydrogen bond interaction between the N-2 atom of the indazole and the backbone NH of a key amino acid, Ala564, in the kinase hinge region. nih.gov This rational, structure-guided evolution led to the synthesis of a library of 23 indazole derivatives.

Subsequent biological evaluation confirmed the success of this strategy. The resulting indazole-containing fragments demonstrated inhibitory activity against FGFR1-3, with IC50 values in the micromolar range and excellent ligand efficiencies.

Table 1: Biological Activity of Indazole-Based FGFR Inhibitors Developed via Fragment-Led Design

| Compound | FGFR1 IC50 (µM) | FGFR2 IC50 (µM) | FGFR3 IC50 (µM) |

|---|

| Most Active Inhibitor | 2.0 ± 0.4 | 0.8 ± 0.3 | 4.5 ± 1.6 |

This table presents the inhibitory concentrations for the most potent compound identified in the study by Fishwick et al., demonstrating the effectiveness of the fragment-led approach in generating active indazole derivatives. nih.gov

This example illustrates how fragment-led de novo design, starting from a non-indazole fragment, can successfully identify and optimize a novel indazole-based pharmacophore for a specific therapeutic target. nih.govnih.gov

Scaffold Morphing

Scaffold morphing, or scaffold hopping, is a computational chemistry technique used to design new compounds by replacing the core molecular structure (scaffold) of a known active molecule with a different, often isosteric, scaffold. mdpi.com The goal is to retain or improve the desired biological activity while altering other properties, such as synthetic accessibility, intellectual property position, or pharmacokinetic profiles. rsc.org This method allows for the discovery of novel chemical series that maintain the key binding interactions of the original molecule.

In the context of indazole derivatives, scaffold morphing has been employed to discover novel antagonists for the glucagon receptor (GCGR), a target for the treatment of type II diabetes. nih.gov Researchers started from two known GCGR antagonists, MK-0893 and LY-2409021, which featured different core structures. Through a process of scaffold hopping, a new series of compounds based on an indazole/indole scaffold was designed and synthesized. nih.gov

This strategy led to the identification of multiple potent GCGR antagonists with excellent pharmacokinetic properties. The morphing of the original scaffolds to the indazole core successfully preserved the necessary pharmacophoric elements for receptor antagonism while creating a distinct chemical series.

Another example of this principle can be seen in the development of inhibitors for the mycobacterial ATP synthesis pathway. rsc.org In that study, a 2,4-diaminoquinazoline core identified from high-throughput screening was morphed into quinoline and pyrazolopyrimidine scaffolds. This strategic shift in the core structure led to a significant 10-fold improvement in enzyme potency and a more than 100-fold increase in selectivity against the mammalian mitochondrial equivalent. rsc.org While not directly involving an indazole, this case demonstrates the power of scaffold morphing to dramatically enhance the properties of a lead series, a strategy that is equally applicable to the versatile indazole scaffold.

Medicinal Chemistry Applications and Biological Research Endeavors

Investigation of Mechanisms of Action and Target Engagement

Kinase Inhibition

Epidermal Growth Factor Receptor (EGFR) Inhibition (including drug-resistant mutants)

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, with its aberrant signaling implicated in the progression of numerous cancers. The development of EGFR inhibitors has been a cornerstone of targeted cancer therapy. The indazole core is a recognized pharmacophore in the design of such inhibitors. The functionalization of the 1H-indazole structure, particularly at the C-3 position, has been a key strategy in creating compounds that can effectively interact with the EGFR active site. researchgate.net

While direct inhibitory data for 3-iodo-7-methoxy-1H-indazole against EGFR is not prominently reported, its chemical structure is highly amenable to the synthesis of a diverse library of potential EGFR inhibitors. The iodine atom at the 3-position is particularly useful for introducing various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the exploration of the structure-activity relationship (SAR) to optimize binding to both wild-type and mutant forms of EGFR. For instance, third-generation EGFR inhibitors have been developed to target resistance mutations like T790M. researchgate.net The synthesis of novel indazole-based compounds from precursors like this compound could lead to the discovery of new agents with activity against these challenging mutations.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is linked to various cancers, making it an attractive target for therapeutic intervention. The indazole scaffold has been successfully utilized in the development of potent FGFR inhibitors. nih.gov

Research has shown that 1H-indazol-3-amine derivatives can be designed as effective FGFR1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov The synthesis of these and other indazole-based FGFR inhibitors often involves the use of a 3-iodo-indazole intermediate. The 7-methoxy group on the this compound molecule could also play a role in modulating the compound's physicochemical properties or in establishing specific interactions within the FGFR binding pocket. Through strategic chemical modifications of the this compound core, medicinal chemists can generate a variety of derivatives to probe the structural requirements for potent and selective FGFR inhibition. acs.org

| Compound | FGFR1 Enzymatic IC50 (nM) | FGFR1 Cellular IC50 (nM) |

|---|---|---|

| Compound 7n | 15.0 | 642.1 |

| Compound 7r | 2.9 | 40.5 |

| Compound 9d | 15.0 | 785.8 |

MAPK1 Inhibition

Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in human cancers. As such, the development of MAPK1 inhibitors is a significant area of cancer research. While direct inhibition of MAPK1 by this compound has not been extensively studied, the indazole nucleus is a feature of some kinase inhibitors with activity against this pathway. The strategic placement of substituents on the indazole ring is critical for achieving potent and selective inhibition. The 3-iodo and 7-methoxy groups of this compound provide convenient handles for synthetic modification to generate novel compounds for screening against MAPK1.

Tyrosine Threonine Kinase (TTK) Inhibition

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. TTK is overexpressed in many cancers, making it a promising target for anticancer drug development. The indazole scaffold has been identified as a core component of potent TTK inhibitors. For example, a series of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides have been developed as highly effective TTK inhibitors, with some compounds demonstrating IC50 values in the low nanomolar range. The synthesis of such complex molecules can be envisaged to start from functionalized indazole precursors like this compound, where the iodo group allows for the introduction of the sulfamoylphenyl moiety via cross-coupling reactions.

Rho-associated Protein Kinase (ROCK) Inhibition

Rho-associated protein kinase (ROCK) is a serine/threonine kinase that plays a significant role in various cellular processes, including cell adhesion, motility, and contraction. The inhibition of ROCK has therapeutic potential in a range of diseases, including cardiovascular disorders and cancer. The indazole core has been explored as a scaffold for the development of ROCK inhibitors. The versatility of the this compound intermediate allows for the synthesis of a diverse array of derivatives that can be screened for ROCK inhibitory activity. The ability to modify both the 3- and 7-positions of the indazole ring enables a thorough exploration of the SAR for this particular kinase target.

Cyclin-Dependent Kinase 1 (CDK1) Inhibition

Cyclin-Dependent Kinase 1 (CDK1) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. The indazole nucleus has been incorporated into the design of CDK1 inhibitors. For instance, N-(indazolyl)benzamido derivatives have been synthesized and shown to inhibit CDK1/cyclin B. d-nb.info While the direct activity of this compound against CDK1 is not established, it serves as a valuable starting material for creating more complex indazole-based compounds. The 3-iodo group can be readily transformed into other functional groups or used in coupling reactions to build molecules with the necessary structural features for effective CDK1 inhibition.

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is associated with tumorigenesis. Consequently, PLK4 has emerged as a promising target for cancer therapy. The indazole scaffold is a key feature of some of the most potent and selective PLK4 inhibitors developed to date. A notable example is CFI-400945, an orally active antitumor agent that incorporates a complex indazole-based structure. researchgate.netnih.gov The synthesis of CFI-400945 and related compounds relies on the strategic functionalization of the indazole core. d-nb.info Although the specific use of this compound in the reported synthesis of CFI-400945 is not detailed, it represents a plausible and valuable starting material for the synthesis of this and other novel PLK4 inhibitors. The 3-iodo group would facilitate the introduction of the styryl moiety found in CFI-400945 through a Heck or Suzuki coupling reaction.

| Compound | PLK4 IC50 (nM) |

|---|---|

| CFI-400437 | 0.6 |

| CFI-400945 | 2.8 |

| Compound K22 | 0.1 |

Enzyme Modulation

The indazole scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have been investigated for their ability to modulate various enzyme systems. The following sections detail the known interactions and research findings concerning this compound and its closely related analogs with specific enzymatic targets.

Tubulin Polymerization Inhibition

Based on available scientific literature, there is no direct research evaluating the effect of this compound on tubulin polymerization. While various heterocyclic compounds, including certain indole (B1671886) and indazole derivatives, have been explored as tubulin inhibitors, specific data for this compound is not present in published studies.

Cytochrome P450 51 (CYP51) Inhibition

There is no scientific literature available that specifically investigates or reports the activity of this compound as an inhibitor of the Cytochrome P450 51 (CYP51) enzyme.

Nitric Oxide Synthase (NOS) Inhibition

Research has identified the 7-methoxy-1H-indazole scaffold as a potent inhibitor of neuronal nitric oxide synthase (nNOS). Studies have focused on the parent compound, 7-methoxy-1H-indazole, to establish its activity profile.

In a key study, the synthesis and pharmacological assessment of various methoxyindazoles were conducted to determine their efficacy as nNOS inhibitors. nih.gov Within this series, 7-methoxy-1H-indazole was identified as the most active compound in an in vitro enzymatic assay of nNOS activity. nih.gov This finding was significant as it demonstrated that a nitro group, present in the well-known NOS inhibitor 7-nitroindazole (B13768) (7-NI), was not essential for the biological activity of the indazole ring. nih.gov The study confirmed that 7-methoxy-1H-indazole also possesses in vivo NOS inhibitory properties and related antinociceptive (pain-reducing) effects. nih.gov The crystal structure of 7-methoxy-1H-indazole has also been resolved, confirming the planarity of the indazole system with the methoxy (B1213986) group. nih.gov

While these findings establish the inhibitory potential of the 7-methoxy-1H-indazole core structure, specific inhibitory data for the 3-iodo substituted version, this compound, has not been reported in the reviewed literature. The compound is primarily available as a chemical intermediate for further synthesis. lookchem.com

| Compound | Target Enzyme | Activity | Significance |

|---|---|---|---|

| 7-Methoxy-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Identified as the most active in a series of methoxyindazoles (in vitro). nih.gov | Demonstrates that nitro-substitution is not required for NOS inhibition by the indazole ring. nih.gov |

| 7-Methoxy-1H-indazole | Nitric Oxide Synthase (in vivo) | Confirmed in vivo NOS inhibitory and antinociceptive properties. nih.gov | Shows potential for therapeutic applications related to NOS inhibition. nih.gov |

Guanylyl Cyclase (sGC) Activation

While certain substituted indazole derivatives are known to be potent activators of soluble guanylyl cyclase (sGC), there is no published research that specifically examines the effect of this compound on this enzyme. The prototypical sGC activator YC-1, for example, is a benzylindazole derivative, highlighting the relevance of the indazole core to this activity, but its substitution pattern differs significantly from the compound .

Aromatase Enzyme Inhibition

No direct experimental evidence or research studies are available in the scientific literature regarding the aromatase enzyme inhibitory activity of this compound.

Thiol Reductase (TrxR) Inhibition

There is no information available in published scientific literature to suggest that this compound has been investigated as an inhibitor of thioredoxin reductase (TrxR).

Receptor Antagonism/Activation

The interaction of small molecules with biological receptors is a cornerstone of modern pharmacology. The 3-iodo and 7-methoxy substitutions on the indazole ring of the title compound are critical for defining its selectivity and potency towards various receptor targets.

The 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established target for the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Research into novel 5-HT3 receptor antagonists has identified the indazole nucleus as a key pharmacophore.

Studies have revealed that certain indazole-3-carboxylic acid derivatives are potent antagonists of the 5-HT3 receptor. selleckchem.com For instance, a series of indazole compounds were synthesized and evaluated for their ability to antagonize 5-HT3 receptor activity, with several members of the series demonstrating high potency. selleckchem.com While research has not specifically singled out this compound, the established activity of related indazole derivatives suggests that this compound could possess significant 5-HT3 antagonistic properties. The substitution at the 3-position is crucial for this activity, and the presence of an iodine atom could influence binding affinity and selectivity.

The estrogen receptors, ERα and ERβ, are critical targets in the treatment of hormone-dependent cancers and other endocrine disorders. The development of selective estrogen receptor modulators (SERMs) is a major focus of research. The indazole scaffold has emerged as a promising nonsteroidal core for the design of ERβ-selective ligands.

Research has shown that compounds featuring a phenyl-2H-indazole core with various substituents at the C-3 position can exhibit high affinity and selectivity for ERβ. drugbank.com Notably, the presence of polarizable substituents, such as halogens, at this position has been found to be particularly favorable for ERβ selectivity. drugbank.com This finding is highly relevant to this compound, as the iodine atom at the 3-position is a large, polarizable halogen. Further studies on fluoroalkylated indazole estrogens have also underscored the importance of halogenation in achieving ERβ selectivity. nih.gov These findings suggest that this compound is a strong candidate for investigation as a selective ERβ ligand.

| Indazole Derivative Type | Receptor Selectivity | Key Structural Feature |

| Phenyl-2H-indazoles | ERβ | Polarizable substituent (e.g., halogen) at C-3 drugbank.com |

| Fluoroalkylated indazoles | ERβ | Fluoroalkyl groups at C-3 nih.gov |

Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. Glucokinase activators (GKAs) are being investigated as a potential therapeutic strategy for type 2 diabetes mellitus.

The indazole nucleus has been identified as a viable scaffold for the development of novel GKAs. Studies have focused on the design and synthesis of indazole-based compounds that can allosterically activate the glucokinase enzyme, leading to enhanced glucose metabolism. mdpi.com While specific data on this compound is not detailed in the available literature, the proven utility of the indazole and pyrazolopyridine cores in creating potent GKAs indicates a promising avenue for research into this and related substituted indazoles. mdpi.com

The dopamine D2 receptor is a primary target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. Research in this area has extensively explored various heterocyclic scaffolds for their D2 receptor binding affinity.

While the indazole nucleus is structurally related to the indole core, which has been a major focus of D2 antagonist design, studies have indicated that altering the aromatic system from an indole to other heteroaromatic rings can lead to a reduction in D2 binding affinity and selectivity. nih.govnih.gov Research has successfully identified potent and selective D2 antagonists based on methoxy-substituted indole derivatives, particularly those containing an iodine atom on a phenyl-piperidinol moiety. nih.gov However, there is a lack of specific evidence in the reviewed scientific literature to suggest that this compound itself is a potent dopamine D2 receptor antagonist. The focus of research for potent D2 antagonism has remained centered on indole-based structures rather than the indazole scaffold. nih.govnih.gov

| Compound Class | D2 Receptor Affinity/Selectivity |

| Methoxy-substituted Indole Derivatives | High affinity and selectivity nih.gov |

| Azaindole, Benzofuran, and Benzothiophene Analogs | Reduced D2 binding affinity and selectivity compared to indoles nih.govnih.gov |

Cellular Pathway Modulation

Beyond direct receptor interaction, the therapeutic potential of a compound can also be realized through its ability to modulate key intracellular signaling pathways that are often dysregulated in disease states.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.gov Its aberrant activation is a common feature in many cancers, making it a prime target for the development of novel anticancer agents. nih.gov

Recent research has demonstrated that the 1H-indazole scaffold can serve as a basis for the development of potent inhibitors of the PI3K/AKT/mTOR pathway. nih.gov A series of 3-amino-1H-indazole derivatives were synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines. nih.gov The mechanism of action for the lead compound from this series, W24, was confirmed to involve the inhibition of the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis. nih.gov These findings strongly support the potential of the indazole core, and by extension this compound, as a template for designing novel modulators of this crucial cellular pathway for cancer therapy. nih.gov

| Compound Series | Targeted Pathway | Biological Effect |

| 3-amino-1H-indazole derivatives | PI3K/AKT/mTOR | Antiproliferative activity, cell cycle arrest, apoptosis nih.gov |

Absence of Specific Research on the Biological Activity of this compound

Following a thorough review of scientific literature and research databases, it has been determined that there is no specific, publicly available research detailing the medicinal chemistry applications and biological activities of the chemical compound This compound as outlined in the requested article structure.

The indazole scaffold is a well-recognized and significant core structure in medicinal chemistry, with many of its derivatives showing a wide range of pharmacological activities, including potent anticancer effects. Numerous studies focus on the synthesis and biological evaluation of various substituted indazole compounds. However, the specific compound, this compound, appears to function primarily as a chemical intermediate or a building block for the synthesis of more complex, biologically active molecules.

There is no direct evidence or published data concerning the compound's effects on:

Extracellular Signal-Regulated Kinase1/2 (ERK1/2) activity.

The induction of apoptosis or cell cycle arrest.

Anticancer activity in Non-Small Cell Lung Cancer (NSCLC), Breast Cancer (including A549, MCF7, and TNBC cell lines), Renal Cancer, or Brain Tumors.

While research exists for other indazole derivatives in these areas, applying those findings to this compound would be scientifically inaccurate. Therefore, an article focusing solely on this specific compound as per the requested detailed outline cannot be generated based on current scientific evidence.

Anticancer Research

Pan-FGFR Inhibition in Xenograft Models

The indazole scaffold is a key component in the design of kinase inhibitors, which are crucial in oncology. rsc.org Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth and survival of tumors. debiopharm.com Consequently, inhibitors of the FGFR family are an attractive therapeutic strategy.

One notable example of a potent and selective pan-FGFR inhibitor is Debio 1347 (also known as CH5183284). This orally available small molecule selectively inhibits FGFR1, FGFR2, and FGFR3. debiopharm.comnih.gov Preclinical studies have demonstrated its antitumor activity in various cancer cell lines and in in vivo xenograft models harboring FGFR genetic alterations. debiopharm.comnih.gov Specifically, Debio 1347 has shown significant antitumor effects in xenograft models of gastric cancer (SNU-16), endometrial cancer (MFE-280), and bladder cancer (UM-UC-14, RT112/84), which carry FGFR2 amplification, FGFR2 mutations, or FGFR3 fusions, respectively. selleckchem.com The compound's efficacy in these preclinical models highlights the therapeutic potential of targeting the FGFR pathway in cancers with specific genetic profiles. debiopharm.com

Table 1: In Vivo Activity of Pan-FGFR Inhibitor Debio 1347 (CH5183284) in Xenograft Models

| Cancer Type | Xenograft Model | FGFR Alteration | Outcome |

|---|---|---|---|

| Leukemia | KG1 | FGFR1OP-FGFR1 fusion | Significant antitumor activity selleckchem.com |

| Gastric Cancer | SNU-16 | FGFR2 amplification | Significant antitumor activity selleckchem.com |

| Endometrial Cancer | MFE-280 | FGFR2 S252W mutation | Significant antitumor activity selleckchem.com |

| Bladder Cancer | UM-UC-14 | FGFR3 S249C mutation | Significant antitumor activity selleckchem.com |

| Bladder Cancer | RT112/84 | FGFR3-TACC3 fusion | Significant antitumor activity selleckchem.com |

Other Biological Activities

Indazole derivatives have been investigated for a multitude of other biological activities, underscoring the versatility of this chemical scaffold. nih.govnih.gov

Certain indazole derivatives have demonstrated the ability to act as antioxidants by scavenging free radicals. This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS). The antioxidant potential of indazole and its derivatives, such as 5-aminoindazole and 6-nitroindazole, has been evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov

Table 2: Antioxidant Activity of Indazole Derivatives

| Compound | Assay | Max Inhibition (%) (at 200µg/ml) |

|---|---|---|

| Indazole | DPPH Scavenging | 57.21% nih.gov |

| 5-Aminoindazole | DPPH Scavenging | 51.21% nih.gov |

| 6-Nitroindazole | DPPH Scavenging | 72.60% nih.gov |

| Vitamin E (Standard) | DPPH Scavenging | 84.43% nih.gov |

The indazole nucleus is a key feature in a variety of compounds exhibiting a broad spectrum of antimicrobial activity. mdpi.comnih.gov Derivatives have been synthesized and tested against numerous pathogens, including bacteria, fungi, and protozoa. mdpi.comorientjchem.org

Antibacterial Activity: Indazole derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.com A series of N-methyl-3-aryl indazoles demonstrated potent activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Bacillus megaterium, and Escherichia coli. nih.govorientjchem.org The proposed mechanism for some indazole derivatives involves the inhibition of bacterial DNA gyrase B, a clinically validated target for antibiotics. nih.gov This inhibition disrupts DNA replication and leads to bacterial cell death.

Antifungal Activity: In addition to antibacterial effects, indazoles have been effective against fungal strains. nih.gov For instance, N-methyl-3-aryl indazoles were found to be active against Candida albicans. nih.govorientjchem.org Certain 2,3-diphenyl-2H-indazole derivatives also showed in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com

Antiprotozoal Activity: Research has also highlighted the potential of indazole derivatives as antiprotozoal agents. mdpi.com Specifically, they have shown activity against intestinal and vaginal pathogens like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving more potent than the standard drug metronidazole. mdpi.com

Table 3: Spectrum of Antimicrobial Activity for Indazole Derivatives

| Organism Type | Species | Finding |

|---|---|---|

| Bacteria (Gram-positive) | Bacillus cereus, Bacillus megaterium | Active nih.govorientjchem.org |

| Bacteria (Gram-negative) | Xanthomonas campestris, Escherichia coli | Active nih.govorientjchem.org |

| Fungi/Yeast | Candida albicans, Candida glabrata | Active nih.govmdpi.comorientjchem.org |

| Protozoa | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Active, often more potent than Metronidazole mdpi.com |

The anti-inflammatory properties of indazole derivatives are well-documented. researchgate.netmdpi.comnih.gov The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a notable example of a commercially available indazole derivative. wikipedia.org The mechanism of action for the anti-inflammatory effects of many indazole compounds involves the inhibition of key mediators of the inflammatory process.

Studies have shown that indazole derivatives can inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. nih.govmdpi.comnih.gov Furthermore, these compounds have been found to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov The anti-inflammatory action may also be linked to their free-radical scavenging properties. nih.govresearchgate.net

Table 4: In Vitro Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | IC₅₀ Value (µM) |

|---|---|---|

| Indazole | COX-2 Inhibition | 15.24 nih.gov |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 nih.gov |

| 6-Nitroindazole | COX-2 Inhibition | 23.42 nih.gov |